molecular formula C₂H₆O₃S B104607 Methyl methanesulfonate CAS No. 66-27-3

Methyl methanesulfonate

Cat. No. B104607
CAS RN: 66-27-3
M. Wt: 110.13 g/mol
InChI Key: MBABOKRGFJTBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl methanesulfonate (MMS) is a compound that has been studied for its effects on various biological systems and its potential applications in chemical synthesis. It is known to interact with cellular components, leading to inhibition of macromolecular biosynthesis in certain cell lines, such as the mouse lymphoma line P388F . MMS has been shown to differentially affect the cell membrane's ability to transport macromolecule precursors, which may be related to its alkylation sensitivity on guanine bases in DNA and RNA .

Synthesis Analysis

The synthesis of related (methylsulfonyl)methanesulfonate esters, which share a functional group with MMS, has been achieved through intermediates such as sulfene, leading to compounds with significant antineoplastic activity . Additionally, methods for synthesizing isotopically labeled methanesulfinic and methanesulfonic acids have been described, which involve the displacement of the methyl sulfonyl group from pentachlorophenyl methyl sulfone and other reactions . These methods are relevant to the synthesis of MMS and its derivatives.

Molecular Structure Analysis

The molecular structure of MMS has been optimized using various computational methods, including density functional theory and Moller-Plesset second-order perturbation theory . The preferred conformation of MMS is anti, as indicated by theoretical data and natural bond orbital analysis, which suggests that hyperconjugative interactions stabilize this conformation .

Chemical Reactions Analysis

MMS is involved in various chemical reactions, including oxidation processes. For instance, methyl (methylthio)methyl sulfoxide, a compound related to MMS, can be oxidized to produce bis(methylsulfinyl)methane or methyl (methylthio)methyl sulfone under different conditions . These reactions are indicative of the reactivity of MMS and its potential for transformation into other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of MMS can be inferred from vibrational spectroscopy studies and the analysis of related compounds such as methanesulfonic acid (MSA). Infrared, Raman, and inelastic neutron scattering spectroscopy, combined with periodic density functional theory, have been used to investigate the structure of MSA in liquid and solid states . These studies provide insights into the hydrogen bonding and vibrational modes of MSA, which are relevant to understanding the properties of MMS .

Scientific Research Applications

Production and Use in Research

Methyl methanesulfonate (MMS) is primarily produced for research purposes. It is not widely produced commercially but has been noted for its production in India for research applications. Its current use is predominantly in scientific research, indicating its significance in experimental studies rather than commercial or industrial applications (Methyl Methanesulfonate, 1999).

Microbial Metabolism of Methanesulfonic Acid

Methanesulfonic acid, closely related to MMS, is a key intermediate in the biogeochemical cycling of sulfur. Diverse aerobic bacteria utilize it as a sulfur source, and some specialized methylotrophs can use it as a carbon and energy substrate, demonstrating its biological significance and the interest in studying its metabolism in microbial systems (Kelly & Murrell, 1999).

Analytical Method Development

MMS is an impurity in methanesulfonic acid, which is used in pharmaceuticals. Research has focused on developing high-performance liquid chromatography methods for determining the presence of MMS in these contexts, underscoring its relevance in analytical chemistry and quality control in pharmaceutical manufacturing (Zhou et al., 2017).

Genotoxicity and Dose-Response Analysis

MMS is a well-known direct-acting genotoxicant. Research has been conducted to assess its genotoxic response at low doses and analyze this response statistically to find Points of Departure (PoD) for health risk assessment, highlighting its role in toxicology and health sciences (Zeller et al., 2016).

Lipid Alterations and DNA Damage

MMS is also studied for its effects on lipid stress in the inner nuclear membrane, independent of its DNA-damaging abilities. This research sheds light on the broader cellular impact of MMS beyond its genotoxic effects, important in the fields of cell biology and molecular genetics (Ovejero et al., 2021).

Safety And Hazards

MMS is toxic if swallowed and causes skin and serious eye irritation . It may cause cancer and respiratory irritation . It is reasonably anticipated to be a human carcinogen .

properties

IUPAC Name

methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBABOKRGFJTBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3S
Record name METHYL METHANESULFONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020845
Record name Methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyl methanesulfonate is a colorless to amber liquid. (NTP, 1992), Colorless liquid; mp = 20 deg C; [HSDB] Colorless to amber liquid; [CAMEO] Clear faintly yellow liquid; [MSDSonline]
Record name METHYL METHANESULFONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl methanesulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6125
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992), 203 °C at 753 mm Hg
Record name METHYL METHANESULFONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL METHANESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5103
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

220 °F (NTP, 1992)
Record name METHYL METHANESULFONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Solubility in water about 1:5; slightly sol in nonpolar solvents, Sol in dimethyl formamide and in propylene glycol (1 in 1)
Record name METHYL METHANESULFONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL METHANESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5103
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2943 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2943 at 20 °C/4 °C
Record name METHYL METHANESULFONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL METHANESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5103
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.31 [mmHg]
Record name Methyl methanesulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6125
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Monofunctional, methylating agents, such as methyl methanesulfonate, produce primarily 7-methyl-guanine, an adduct that is believed to be innocuous due to its inability to block nucleic acid synthesis or cause misincorporation of bases in newly synthesized DNA. This altered base, however, has been postulated to be indirectly deleterious to cells due to the increased lability of the /glycosyl/ bond, leading to the formation of noninstructive apurinic sites in the DNA template. Another abundant lesion formed is 3-methyladenine. This product has been shown to block nucleic acid synthesis, but direct evidence that it is a lethal moiety in mammalian cells is lacking. The primary promutagenic lesions formed by methylating agents are O6-methylguanine and O-4-methylthymine, both of which can cause base transitions in newly synthesized DNA. O-Methylguanine is formed to a higher extent than O-4-methylthymine, and it has been demonstrated that guanines preceded at 5' by adenine are twice as likely to be methylated at the O6 position as those preceded by thymine, indicating the existence of base sequence effects on adduct formation. Another lesion formed by methylating agents is the methylphosphotriester. This persistent adduct clearly slows nucleic acid synthesis in cell-free systems, but its effect on gene expression or mutagenesis in cells is not clear. ... Longer chain alkylating agents produce similar spectra of damage, but the relative proportions of the adducts formed are significantly different. The lesions formed in the greatest quantities are the alkylphosphotriesters, which represent more than 50% of the total damage to the DNA. The promutagenic lesion that becomes increasingly important with these agents is O4-alkylthymine. It is produced in amounts five- to tenfold greater than occur with methylating agents, and, although it is slowly removed from DNA, its half-life is significantly longer than that for O6-alkylguanine, making it potentially more important in causing point mutations following DNA synthesis.
Record name METHYL METHANESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5103
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Methyl methanesulfonate

Color/Form

Colorless liquid

CAS RN

66-27-3
Record name METHYL METHANESULFONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL METHANESULFONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanesulfonic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL METHANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT5C31J09G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL METHANESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5103
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

68 °F (NTP, 1992), 20 °C
Record name METHYL METHANESULFONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL METHANESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5103
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The lithio derivative of methyl methanesulfonate was prepared at -78° C. under argon by the dropwise addition of 0.56 mL of a 1.60M n-butyllithium (0.891 mmol) to a solution of 72 μL (0.85 mmol) of methyl methanesulfonate in 2 mL of anhydrous tetrahydrofuran. After 45 minutes at -78° C., 3-formyl-2,5-dithienylpyrrole (105 mg, 0.41 mmol) in 1 mL of tetrahydrofuran was added dropwise over a 5 minute period to the lithio methyl methanesulfonate solution. The reaction mixture was allowed to stir for 30 minutes at -78° C. After the completion of reaction, it was then quenched with a saturated aqueous ammonium chloride solution. The aqueous layer was extracted three times with 50 mL portions of ethyl acetate and the combined organic layers were washed with water (10 mL×1) and brine (10 mL×1). The organic layer was dried over anhydrous magnesium sulfate, filtered and the solvent was removed under reduced pressure. The crude product was purified on 50 g of silica gel. Elution with hexane-ethyl acetate (5:1), gave 64 mg (43%) of title compound.
Quantity
0.891 mmol
Type
reactant
Reaction Step One
Quantity
72 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
3-formyl-2,5-dithienylpyrrole
Quantity
105 mg
Type
reactant
Reaction Step Two
[Compound]
Name
lithio methyl methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
Methyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
Methyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
Methyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
Methyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
Methyl methanesulfonate

Citations

For This Compound
24,100
Citations
C Lundin, M North, K Erixon, K Walters… - Nucleic acids …, 2005 - academic.oup.com
Homologous recombination (HR) deficient cells are sensitive to methyl methanesulfonate (MMS). HR is usually involved in the repair of DNA double-strand breaks (DSBs) in …
Number of citations: 465 academic.oup.com
H Luo, DW Chan, T Yang, M Rodriguez… - … and cellular biology, 2004 - Taylor & Francis
… An acute loss of aprataxin by small interfering RNA renders HeLa cells sensitive to methyl methanesulfonate treatment by a mechanism of shortened half-life of XRCC1. Thus, aprataxin …
Number of citations: 164 www.tandfonline.com
K Ramakrishna, N Raman, KMVN Rao… - … of pharmaceutical and …, 2008 - Elsevier
A gas chromatography–mass spectrometry (GC–MS) method has been developed for the identification and determination of two carcinogenic and genotoxic mesylate esters viz. methyl …
Number of citations: 57 www.sciencedirect.com
A Teasdale, SC Eyley, E Delaney, K Jacq… - … Process Research & …, 2009 - ACS Publications
… In this paper, the results of a study of the direct formation of methyl methanesulfonate (methyl mesylate, MMS) from methanesulfonic acid (MSA) and methanol are presented. Since …
Number of citations: 70 pubs.acs.org
PL Chen, CF Chen, Y Chen, J Xiao… - Proceedings of the …, 1998 - National Acad Sciences
… Inferring from the function of RAD51 in DNA repair, human pancreatic cancer cells, Capan-1, expressing truncated BRCA2 were shown to be hypersensitive to methyl methanesulfonate …
Number of citations: 513 www.pnas.org
I Fedorcsak, L Ehrenberg - Acta Chem Scand, 1966 - actachemscand.org
… Biological and biochemical effects of diethyl pyrocarbonate (DEP) and methyl methanesulfonate (MMS) were compared. Whereas most biological effects of MMS may be referred to …
Number of citations: 141 actachemscand.org
M Chang, M Bellaoui, C Boone… - Proceedings of the …, 2002 - National Acad Sciences
We performed a systematic screen of the set of ≈5,000 viable Saccharomyces cerevisiae haploid gene deletion mutants and have identified 103 genes whose deletion causes …
Number of citations: 346 www.pnas.org
ME Tuttolomondo, A Navarro, T Peña… - The Journal of …, 2009 - ACS Publications
The molecular structure of methyl methanesulfonate, CH 3 SO 2 OCH 3 , has been optimized by using methods based on density functional theory, coupled cluster, and Moller−Plesset …
Number of citations: 12 pubs.acs.org
RH Elder, JG Jansen, RJ Weeks… - … and cellular biology, 1998 - Taylor & Francis
… and CNU cytotoxicity (Citation9, Citation35), overexpression of human APNG in Chinese hamster ovary cells resulted in greater sensitivity to cell killing by methyl methanesulfonate (…
Number of citations: 145 www.tandfonline.com
W Li - Journal of Chromatography A, 2004 - Elsevier
A capillary gas chromatographic method using flame ionization detection was developed and validated for the trace analysis (ppm level) of methyl methanesulfonate, ethyl …
Number of citations: 54 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.